Cas no 2137627-15-5 (1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo-)

1H-2-ベンゾピラン-3-カルボキサルデヒド、3,4-ジヒドロ-5-メチル-1-オキソ-は、有機合成中間体として重要な化合物です。ベンゾピラン骨格にカルボキサルデヒド基とケトン基を有し、反応性に富むことが特徴です。特に、5位のメチル基が立体障害を緩和し、求核試薬との反応性を向上させます。3,4-ジヒドロ構造により芳香族性が低下しているため、選択的還元や開環反応に適しています。医薬品や機能性材料の合成前駆体としての応用が期待され、複雑な分子構築における多官能性ビルディングブロックとして有用です。高い純度と安定性を備えており、実験室規模から工業的生産まで幅広く利用可能です。

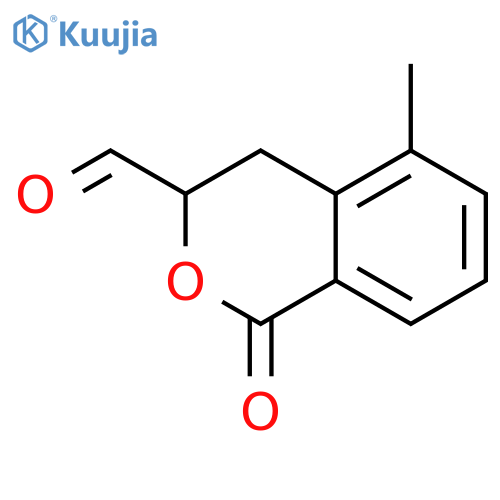

2137627-15-5 structure

商品名:1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo-

CAS番号:2137627-15-5

MF:C11H10O3

メガワット:190.195303440094

CID:5258012

1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo- 化学的及び物理的性質

名前と識別子

-

- 1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo-

-

- インチ: 1S/C11H10O3/c1-7-3-2-4-9-10(7)5-8(6-12)14-11(9)13/h2-4,6,8H,5H2,1H3

- InChIKey: DYKLCRFGWBQQDZ-UHFFFAOYSA-N

- ほほえんだ: C1(C=O)OC(=O)C2=CC=CC(C)=C2C1

1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-396929-0.5g |

5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137627-15-5 | 0.5g |

$877.0 | 2023-03-02 | ||

| Enamine | EN300-396929-5.0g |

5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137627-15-5 | 5.0g |

$2650.0 | 2023-03-02 | ||

| Enamine | EN300-396929-0.1g |

5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137627-15-5 | 0.1g |

$804.0 | 2023-03-02 | ||

| Enamine | EN300-396929-0.05g |

5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137627-15-5 | 0.05g |

$768.0 | 2023-03-02 | ||

| Enamine | EN300-396929-2.5g |

5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137627-15-5 | 2.5g |

$1791.0 | 2023-03-02 | ||

| Enamine | EN300-396929-0.25g |

5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137627-15-5 | 0.25g |

$840.0 | 2023-03-02 | ||

| Enamine | EN300-396929-1.0g |

5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137627-15-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-396929-10.0g |

5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137627-15-5 | 10.0g |

$3929.0 | 2023-03-02 |

1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo- 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

2137627-15-5 (1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo-) 関連製品

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量